molecular formula C8H4BrNO B1338134 3-Bromobenzoyl cyanide CAS No. 24999-51-7

3-Bromobenzoyl cyanide

Cat. No.: B1338134
CAS No.: 24999-51-7
M. Wt: 210.03 g/mol
InChI Key: ZYKLXMMQMSIZBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It is a white crystalline solid commonly used in medical, environmental, and industrial research. The compound is known for its lachrymatory properties, making it an effective tear gas agent .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromobenzoyl cyanide can be synthesized through various methods. One common method involves the aerobic photooxidation of benzyl cyanide in the presence of carbon tetrabromide under visible light irradiation . This method is environmentally friendly as it uses molecular oxygen as the terminal oxidant, producing only water as a byproduct.

Industrial Production Methods: Industrial production of this compound often involves the cyanation of benzoyl chloride using silver iodide or the oxidation of mandelonitrile by various methods . These methods are preferred due to their efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-Bromobenzoyl cyanide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form benzoic acid derivatives.

    Reduction: Reduction reactions can convert it into benzyl derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include molecular oxygen and carbon tetrabromide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed:

    Oxidation: Benzoic acid derivatives.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted benzoyl cyanides.

Scientific Research Applications

3-Bromobenzoyl cyanide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of various compounds.

    Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Bromobenzoyl cyanide involves its interaction with molecular targets in biological systems. The compound exerts its effects by inhibiting enzymes that contain the ferric ion (Fe^3+), leading to the disruption of cellular processes . This inhibition is due to the compound’s ability to form stable complexes with the ferric ion, preventing the normal function of the enzyme.

Comparison with Similar Compounds

  • Benzoyl cyanide
  • 4-Bromobenzoyl cyanide
  • 2-Bromobenzoyl cyanide

Comparison: 3-Bromobenzoyl cyanide is unique due to its specific bromine substitution pattern, which affects its reactivity and applications. Compared to benzoyl cyanide, the presence of the bromine atom increases its reactivity in substitution reactions. The position of the bromine atom also influences the compound’s physical properties, such as melting point and solubility .

Properties

IUPAC Name

3-bromobenzoyl cyanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrNO/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYKLXMMQMSIZBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00513685
Record name 3-Bromobenzene-1-carbonyl cyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00513685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24999-51-7
Record name 3-Bromobenzene-1-carbonyl cyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00513685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromobenzoyl cyanide
Reactant of Route 2
3-Bromobenzoyl cyanide
Reactant of Route 3
Reactant of Route 3
3-Bromobenzoyl cyanide
Reactant of Route 4
Reactant of Route 4
3-Bromobenzoyl cyanide
Reactant of Route 5
3-Bromobenzoyl cyanide
Reactant of Route 6
Reactant of Route 6
3-Bromobenzoyl cyanide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.